3-alpha-Hydroxy-6-oxo-5-alpha-cholan-24-oic acid methyl ester 3-acetate 3-alpha-Hydroxy-6-oxo-5-alpha-cholan-24-oic acid methyl ester 3-acetate
Brand Name: Vulcanchem
CAS No.: 2616-79-7
VCID: VC7963137
InChI: InChI=1S/C27H42O5/c1-16(6-9-25(30)31-5)20-7-8-21-19-15-24(29)23-14-18(32-17(2)28)10-12-27(23,4)22(19)11-13-26(20,21)3/h16,18-23H,6-15H2,1-5H3/t16-,18-,19+,20-,21+,22+,23-,26-,27-/m1/s1
SMILES: CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)OC(=O)C)C)C
Molecular Formula: C27H42O5
Molecular Weight: 446.6 g/mol

3-alpha-Hydroxy-6-oxo-5-alpha-cholan-24-oic acid methyl ester 3-acetate

CAS No.: 2616-79-7

Cat. No.: VC7963137

Molecular Formula: C27H42O5

Molecular Weight: 446.6 g/mol

* For research use only. Not for human or veterinary use.

3-alpha-Hydroxy-6-oxo-5-alpha-cholan-24-oic acid methyl ester 3-acetate - 2616-79-7

Specification

CAS No. 2616-79-7
Molecular Formula C27H42O5
Molecular Weight 446.6 g/mol
IUPAC Name methyl (4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Standard InChI InChI=1S/C27H42O5/c1-16(6-9-25(30)31-5)20-7-8-21-19-15-24(29)23-14-18(32-17(2)28)10-12-27(23,4)22(19)11-13-26(20,21)3/h16,18-23H,6-15H2,1-5H3/t16-,18-,19+,20-,21+,22+,23-,26-,27-/m1/s1
Standard InChI Key KCGQCQPWFSUPDS-SFESAZTESA-N
Isomeric SMILES C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C
SMILES CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)OC(=O)C)C)C
Canonical SMILES CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)OC(=O)C)C)C

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

The compound derives from the 5-α-cholanic acid skeleton, a tetracyclic steroid nucleus with 27 carbon atoms. Key functional groups include:

  • A 3-α-acetoxy group (CH3COO\text{CH}_3\text{COO}-) at carbon 3, enhancing lipophilicity .

  • A 6-keto group (C=O\text{C=O}) at carbon 6, introducing electrophilic reactivity .

  • A methyl ester (COOCH3\text{COOCH}_3) at carbon 24, modulating solubility and stability .

The stereochemistry is defined by the 5-α (A/B ring junction) and 3-α configurations, critical for interactions with biological targets .

Systematic and Common Names

The compound is designated under multiple synonyms, reflecting its complex substituents:

  • Methyl (3α,5α)-3-(acetyloxy)-6-oxocholan-24-oate .

  • 5β-Cholan-24-oic acid, 3α-hydroxy-12-oxo-, methyl ester, acetate .

  • Methyl 3α-acetoxy-6-oxo-5α-cholan-24-oate .

These names emphasize the acetylated hydroxy group at C3, the ketone at C6, and the esterified carboxyl group at C24.

Synthesis and Characterization

Synthetic Pathway

The synthesis involves acetylation of the precursor methyl 3α-hydroxy-6-oxo-5α-cholan-24-oate (CAS 34186-19-1) using acetic anhydride (Ac2O\text{Ac}_2\text{O}) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) :

C26H40O4+Ac2ODMAP, PyridineC27H42O5+H2O\text{C}_{26}\text{H}_{40}\text{O}_4 + \text{Ac}_2\text{O} \xrightarrow{\text{DMAP, Pyridine}} \text{C}_{27}\text{H}_{42}\text{O}_5 + \text{H}_2\text{O}

Reaction Conditions:

  • Catalyst: 4-Dimethylaminopyridine (DMAP, 5 mg) .

  • Base: Pyridine (1 mL) to neutralize HCl byproduct .

  • Temperature: Room temperature (20°C) .

  • Duration: 30 minutes .

The reaction proceeds quantitatively, yielding 95% of the target compound after purification via silica gel chromatography .

Spectroscopic Characterization

Key analytical data:

  • IR (cm1^{-1}): 2943 (CH3\text{CH}_3), 1737 (C=O\text{C=O} ester), 1708 (C=O\text{C=O} ketone) .

  • 1^1H-NMR:

    • δ 5.12 (m, H-3), δ 3.66 (s, CH3O\text{CH}_3\text{O}), δ 2.04 (s, CH3CO\text{CH}_3\text{CO}) .

  • 13^{13}C-NMR:

    • C=O (ketone): 208.1 ppm; C=O (ester): 170.3 ppm .

These data confirm successful acetylation and retention of the 6-keto group.

Physical and Chemical Properties

Physicochemical Parameters

PropertyValueSource
Molecular Weight446.62 g/mol
Density1.1 g/cm3^3
Boiling Point516.8°C at 760 mmHg
Flash Point217.8°C
SolubilityOrganic solvents (DCM, EtOAc)

The high boiling point and density reflect its nonpolar steroidal backbone, while solubility in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) and ethyl acetate (EtOAc\text{EtOAc}) aligns with ester functionalities .

Applications in Life Science Research

Biochemical Reagent

The compound is utilized in:

  • Bile Acid Metabolism Studies: As a mimic of endogenous bile acids, it aids in probing enzymatic pathways (e.g., 6β-hydroxylation) .

  • Steroid Receptor Binding Assays: The 6-keto group may modulate interactions with nuclear receptors like FXR or PXR .

Synthetic Intermediate

Its acetyl and methyl ester groups serve as protecting groups in multi-step syntheses of modified steroids . For example, hydrolysis of the 3-acetate yields derivatives for structure-activity relationship (SAR) studies .

Global Market Overview

Market Trends (2025 Projections)

  • Demand Drivers: Growing interest in steroid-based therapeutics and metabolic disorder research .

  • Price Range: $14–$20 per 250 mg, contingent on purity (≥95%) .

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